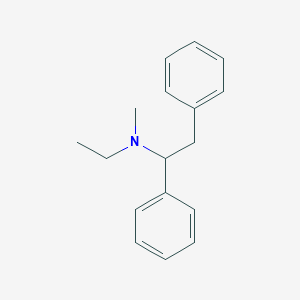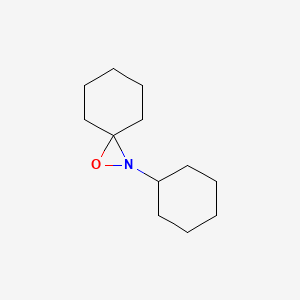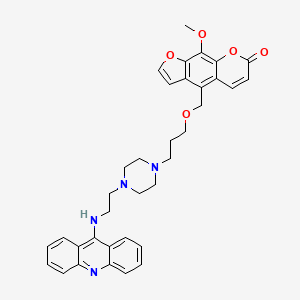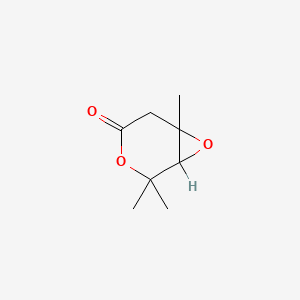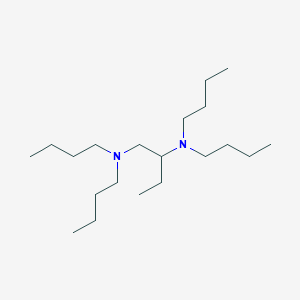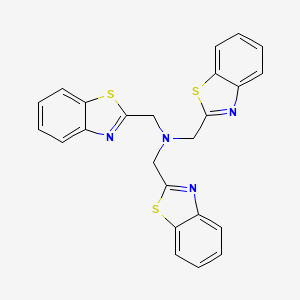
1,3-Benzothiazol-2-yl-N,N-bis(1,3-benzothiazol-2-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzothiazol-2-yl-N,N-bis(1,3-benzothiazol-2-ylmethyl)methanamine is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzothiazol-2-yl-N,N-bis(1,3-benzothiazol-2-ylmethyl)methanamine typically involves the condensation of 2-aminobenzothiazole with formaldehyde and subsequent reactions with other benzothiazole derivatives. Common synthetic methods include:
Knoevenagel Condensation: This reaction involves the condensation of 1,3-thiazolidine-2,4-dione with aromatic aldehydes in ethanol solvent in the presence of a piperidine catalyst.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzothiazol-2-yl-N,N-bis(1,3-benzothiazol-2-ylmethyl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane (DMP) at ambient temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of suitable solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include substituted benzoxazoles, benzothiazoles, and various benzothiazole derivatives with different functional groups.
Scientific Research Applications
1,3-Benzothiazol-2-yl-N,N-bis(1,3-benzothiazol-2-ylmethyl)methanamine has a wide range of scientific research applications, including:
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1,3-Benzothiazol-2-yl-N,N-bis(1,3-benzothiazol-2-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular processes, and interfere with the replication of microorganisms. Molecular docking studies have shown that benzothiazole derivatives can bind to active sites of enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazoles: Known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.
N-(1,3-Benzothiazol-2-yl)-arylamides: Investigated for their antibacterial activity and potential as therapeutic agents.
Uniqueness
1,3-Benzothiazol-2-yl-N,N-bis(1,3-benzothiazol-2-ylmethyl)methanamine is unique due to its complex structure, which allows for multiple functional modifications and interactions with various biological targets. Its ability to undergo diverse chemical reactions and form a wide range of derivatives makes it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
75472-28-5 |
|---|---|
Molecular Formula |
C24H18N4S3 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N,N-bis(1,3-benzothiazol-2-ylmethyl)methanamine |
InChI |
InChI=1S/C24H18N4S3/c1-4-10-19-16(7-1)25-22(29-19)13-28(14-23-26-17-8-2-5-11-20(17)30-23)15-24-27-18-9-3-6-12-21(18)31-24/h1-12H,13-15H2 |
InChI Key |
RYQOCRNXHKYKNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CN(CC3=NC4=CC=CC=C4S3)CC5=NC6=CC=CC=C6S5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


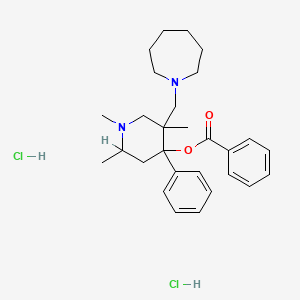
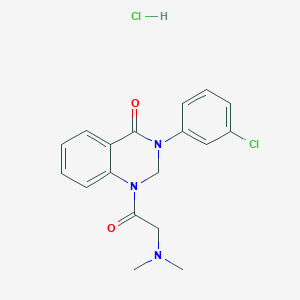

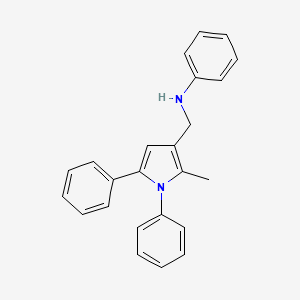
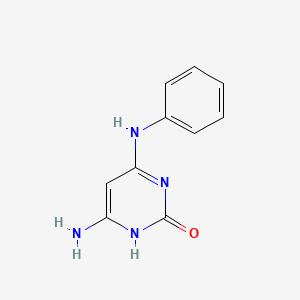
![[2-Chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid](/img/structure/B12803280.png)
